molecular formula C12H12N2O2 B136824 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline CAS No. 135219-97-5

7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline

Cat. No. B136824
CAS RN: 135219-97-5
M. Wt: 216.24 g/mol
InChI Key: SFOFHXSLQHJYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase, which play a role in various physiological processes. Additionally, it has been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation. This inhibition can lead to decreased cell growth and can be useful in treating cancer. The compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. This modulation can lead to improved cognitive function and can be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has several advantages for lab experiments. It is relatively easy to synthesize using established methods, and it has been shown to have promising applications in various areas of research. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully studied, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline. One direction is to further study its mechanism of action to better understand how it produces its effects. Another direction is to study its potential side effects and toxicity to determine its safety for use in humans. Additionally, further research could be done to explore its potential applications in treating other diseases, such as Parkinson's disease and Huntington's disease. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

The synthesis of 7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has been achieved using various methods. One of the methods involves the reaction of 2-ethoxyaniline with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound. Another method involves the reaction of 2-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydroxylamine hydrochloride. Both methods have been successful in synthesizing the compound.

Scientific Research Applications

7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline has potential applications in scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

CAS RN

135219-97-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-ethoxy-4,5-dihydro-[1,2]oxazolo[5,4-f]quinoline

InChI

InChI=1S/C12H12N2O2/c1-2-15-11-6-4-9-10(14-11)5-3-8-7-13-16-12(8)9/h4,6-7H,2-3,5H2,1H3

InChI Key

SFOFHXSLQHJYNU-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3

Canonical SMILES

CCOC1=NC2=C(C=C1)C3=C(CC2)C=NO3

synonyms

Isoxazolo[5,4-f]quinoline, 7-ethoxy-4,5-dihydro- (9CI)

Origin of Product

United States

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